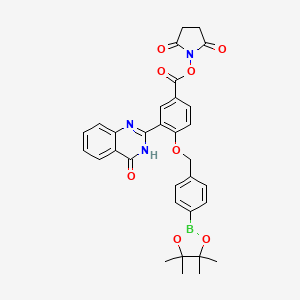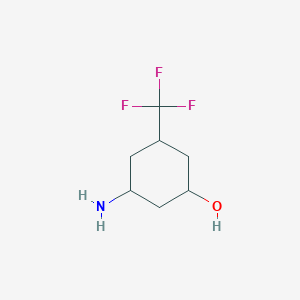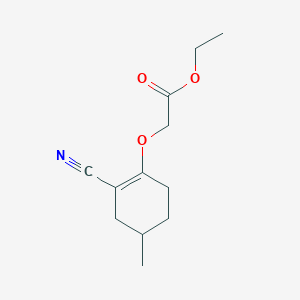
Ethyl 2-((2-cyano-4-methylcyclohex-1-EN-1-YL)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate is an organic compound with the molecular formula C12H17NO3. It is a derivative of cyclohexene, featuring a cyano group and an ethyl ester functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of 2-cyano-4-methylcyclohex-1-en-1-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or sodium ethoxide in an alcohol solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted esters or ethers.
Scientific Research Applications
Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in reactions with electrophilic centers. The ester functionality can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyanoacetate: Similar structure but lacks the cyclohexene ring.
Methyl 2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
2-Cyano-4-methylcyclohex-1-en-1-ol: Similar structure but lacks the ester functionality.
Uniqueness
Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate is unique due to the presence of both the cyano group and the ethyl ester functionality on a cyclohexene ring.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 2-(2-cyano-4-methylcyclohexen-1-yl)oxyacetate |
InChI |
InChI=1S/C12H17NO3/c1-3-15-12(14)8-16-11-5-4-9(2)6-10(11)7-13/h9H,3-6,8H2,1-2H3 |
InChI Key |
YDIYSUMBTUHAMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(CC(CC1)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


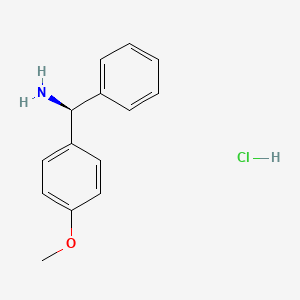
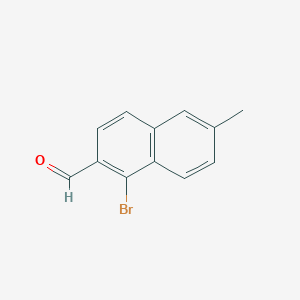
![N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide](/img/structure/B13036961.png)
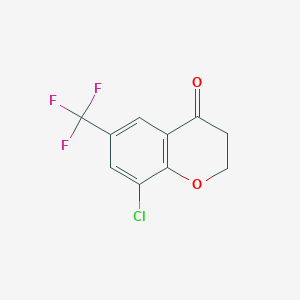
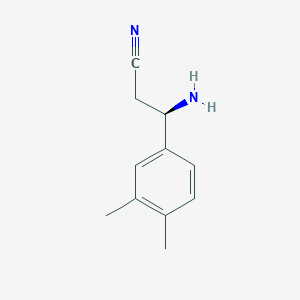
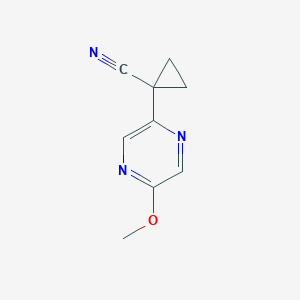
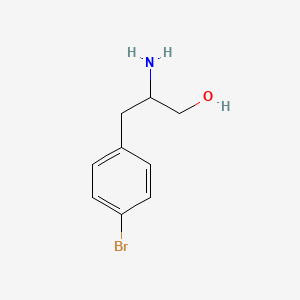
![(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13036998.png)
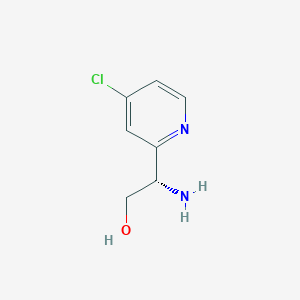
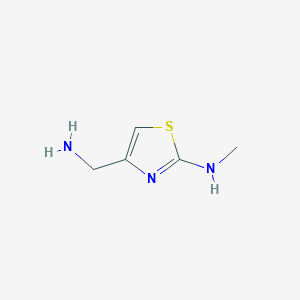
![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)
